molecular formula C12H18O2 B1633687 4-Pentyloxybenzyl alcohol CAS No. 81720-38-9

4-Pentyloxybenzyl alcohol

Cat. No.: B1633687
CAS No.: 81720-38-9
M. Wt: 194.27 g/mol
InChI Key: QWOAHKAAZZLJFF-UHFFFAOYSA-N
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Preparation Methods

4-Pentyloxybenzyl alcohol can be synthesized through various methods. One common synthetic route involves the reduction of 4-(3-methylbutoxy)benzaldehyde using lithium aluminum hydride in tetrahydrofuran at -10°C. The reaction mixture is then stirred at room temperature for one hour, and the excess lithium aluminum hydride is decomposed with sodium sulfate decahydrate. The resulting mixture is filtered, and the filtrate is concentrated to yield this compound .

Chemical Reactions Analysis

4-Pentyloxybenzyl alcohol undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form 4-pentyloxybenzaldehyde using oxidizing agents such as pyridinium chlorochromate.

    Reduction: It can be reduced to form 4-pentyloxybenzylamine using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

    Esterification: It can react with carboxylic acids to form esters.

Common reagents and conditions used in these reactions include pyridinium chlorochromate for oxidation, lithium aluminum hydride for reduction, and carboxylic acids for esterification. The major products formed from these reactions include 4-pentyloxybenzaldehyde, 4-pentyloxybenzylamine, and various esters .

Scientific Research Applications

4-Pentyloxybenzyl alcohol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-pentyloxybenzyl alcohol involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. The hydroxyl group in the compound allows it to participate in hydrogen bonding and other interactions, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

4-Pentyloxybenzyl alcohol can be compared with other similar compounds, such as:

    4-Methoxybenzyl alcohol: Similar structure but with a methoxy group instead of a pentyloxy group.

    4-Ethoxybenzyl alcohol: Similar structure but with an ethoxy group instead of a pentyloxy group.

    4-Butoxybenzyl alcohol: Similar structure but with a butoxy group instead of a pentyloxy group.

The uniqueness of this compound lies in its longer alkyl chain, which can influence its solubility, reactivity, and applications in various fields .

Properties

IUPAC Name

(4-pentoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8,13H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOAHKAAZZLJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290525
Record name 4-Pentyloxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81720-38-9, 3243-37-6
Record name 4-(Pentyloxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81720-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC69114
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69114
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Record name 4-Pentyloxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(pentyloxy)phenyl]methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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